molecular formula C11H18N2 B091685 N-Benzyl-N,N'-dimethylethylenediamine CAS No. 102-11-4

N-Benzyl-N,N'-dimethylethylenediamine

Cat. No. B091685
CAS RN: 102-11-4
M. Wt: 178.27 g/mol
InChI Key: PVFIKWLTVKSXED-UHFFFAOYSA-N
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Description

N-Benzyl-N,N'-dimethylethylenediamine (NBDEDA) is an organic compound with the chemical formula C12H20N2. It is a colorless, water-soluble liquid with a faint amine-like odor. NBDEDA is a versatile reagent used in various laboratory and industrial applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of polymers, catalysts, and other materials. NBDEDA is also used as a corrosion inhibitor, lubricant, and surfactant in a variety of industries.

Scientific Research Applications

  • Catalysis in Organic Synthesis : It's used as a catalyst in CuI-catalyzed amination of arylhalides and synthesis of benzimidazoles (Deng, McAllister, & Mani, 2009).

  • Histamine Antagonism : It has been identified as effective in allergic manifestations (Feinberg, 1946).

  • Amide Hydrolysis : In the context of copper(II)-catalyzed hydrolysis of unactivated amides (Duerr & Czarnik, 1990).

  • Pharmaceutical Research : Investigated for its metabolic activity related to the antihistamine methapyrilene (Compernolle & Castagnoli, 1982).

  • Clinical Evaluation of Synthetic Anti-histaminic Drugs : Evaluated for its effects on various allergic disorders (Friedlaender, 1946).

  • Agranulocytosis in Antihistaminic Therapy : Studied in the context of its adverse effects during antihistaminic treatment (Drake, 1950).

  • Organometallic Chemistry : Used in the synthesis of lithium complexes for studies in molecular structure (Barr et al., 1987).

  • Biochemical Oxidation Studies : Its oxidation by tissue homogenates and liver fractions was explored (Holtzman & Seligman, 1973).

Safety and Hazards

N-Benzyl-N,N’-dimethylethylenediamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N'-benzyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-12-8-9-13(2)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFIKWLTVKSXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059245
Record name Benzyl(methyl)(2-methylaminoethyl)amine
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102-11-4
Record name N1,N2-Dimethyl-N1-(phenylmethyl)-1,2-ethanediamine
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Record name N-Benzyl-N,N'-dimethylethylenediamine
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Record name N-Benzyl-N,N'-dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-N1-(phenylmethyl)-
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Record name Benzyl(methyl)(2-methylaminoethyl)amine
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Record name Benzyl(methyl)(2-methylaminoethyl)amine
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Record name N-BENZYL-N,N'-DIMETHYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-Benzyl-N,N'-dimethylethylenediamine interact with flavins and what are the downstream effects?

A1: this compound can act as a hydrogen donor when interacting with flavins like riboflavin tetrabutyrate. Research suggests that hydrogen bonding between the amine and the flavin molecule at specific sites (N(1), O(12), O(14), N(3)H, and N(5)) increases the electrophilicity of the N(5) position on the flavin []. This enhanced electrophilicity facilitates hydrogen abstraction from the amine by the flavin in its triplet state, particularly in a solvent like carbon tetrachloride []. This interaction is important for understanding the reactivity and potential catalytic roles of flavins in various chemical and biological systems.

Q2: Can this compound be used to study metal-catalyzed reactions?

A2: Yes, this compound can be a valuable tool in studying metal-catalyzed reactions, particularly amide hydrolysis. For instance, it can be conjugated with acrylamide to create a chelating amide ligand []. This ligand, through its carbonyl group, can coordinate with metal ions like copper(II) via a six-membered chelate ring. This complex then exhibits catalytic activity in amide hydrolysis, with each copper(II) ion facilitating the hydrolysis of multiple substrate molecules []. This example demonstrates the utility of this compound in designing model systems to investigate the mechanisms of metal-catalyzed reactions.

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